molecular formula C3H3F3O B14779567 Trifluoromethoxyethene

Trifluoromethoxyethene

Cat. No.: B14779567
M. Wt: 112.05 g/mol
InChI Key: FPDZOFFZSWSOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethoxyethene is a fluorinated organic compound characterized by the presence of a trifluoromethoxy group attached to an ethene backbone. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and lipophilicity. These properties make it a valuable component in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethoxyethene typically involves the introduction of the trifluoromethoxy group into an ethene derivative. One common method is the reaction of ethene with trifluoromethoxylating reagents under controlled conditions. For instance, the use of tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) as an OCF3-transfer reagent has been reported .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the volatile and reactive nature of the trifluoromethoxy group. The process may include steps such as oxidative desulfurization-fluorination of xanthates using N-haloimides as oxidants and complex pyridine-HF as the fluorine atom source .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethoxyethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trifluoromethoxyethene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trifluoromethoxyethene exerts its effects is primarily through its strong electron-withdrawing trifluoromethoxy group. This group influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. The compound can modulate molecular pathways by interacting with enzymes and receptors, thereby altering their activity .

Comparison with Similar Compounds

    Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group but differ in their ether linkage.

    Trifluoromethyl aryl sulfonates: Known for their use in trifluoromethoxylation reactions.

    Trifluoromethyl benzaldoximes: Utilized in similar synthetic applications.

Uniqueness: Trifluoromethoxyethene stands out due to its ethene backbone, which provides distinct reactivity compared to other trifluoromethyl-containing compounds. Its unique combination of high electronegativity and lipophilicity makes it particularly valuable in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C3H3F3O

Molecular Weight

112.05 g/mol

IUPAC Name

trifluoromethoxyethene

InChI

InChI=1S/C3H3F3O/c1-2-7-3(4,5)6/h2H,1H2

InChI Key

FPDZOFFZSWSOSL-UHFFFAOYSA-N

Canonical SMILES

C=COC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.